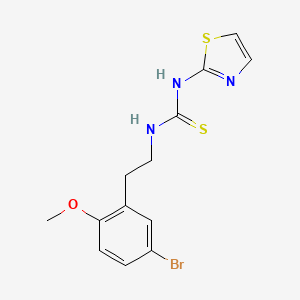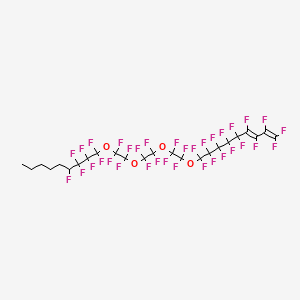
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene: is a fluorinated organic compound with the chemical formula C24H12F34O4 . This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene typically involves multiple steps, including the introduction of fluorine atoms and the formation of the diene structure. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Fluorination: Introduction of fluorine atoms using reagents such as or like .
Formation of Diene Structure: This step involves the formation of the diene structure through or .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve:
Batch Processing: Controlled addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Systems: Use of continuous flow reactors to enhance reaction efficiency and product yield.
Análisis De Reacciones Químicas
Types of Reactions
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as or .
Reduction: Reaction with reducing agents like or .
Substitution: Halogenation or other substitution reactions using reagents like or .
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions with oxidizing agents.
Reduction: Performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted under controlled temperatures to ensure selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of .
Aplicaciones Científicas De Investigación
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in diagnostic imaging.
Industry: Utilized in the production of high-performance materials, such as and .
Mecanismo De Acción
The mechanism of action of tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene involves its interaction with molecular targets and pathways. The high fluorine content allows it to:
Interact with Enzymes: Inhibit or activate enzymes by binding to their active sites.
Alter Membrane Properties: Incorporate into cell membranes, affecting their fluidity and permeability.
Modulate Signaling Pathways: Influence cellular signaling pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene can be compared with other similar compounds, such as:
Perfluorooctanoic Acid (PFOA): Another fluorinated compound with different applications and properties.
Polytetrafluoroethylene (PTFE): A widely used fluoropolymer with distinct physical and chemical characteristics.
Hexafluoropropylene (HFP): A fluorinated monomer used in the production of fluoropolymers.
Uniqueness
The uniqueness of this compound lies in its specific structure and high fluorine content, which confer unique reactivity and stability. This makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
84029-54-9 |
|---|---|
Fórmula molecular |
C24H12F34O4 |
Peso molecular |
1010.3 g/mol |
Nombre IUPAC |
(3E)-1,1,2,3,4,5,5,6,6,7,7,8,8,9,9-pentadecafluoro-9-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4-heptafluorononoxy)ethoxy]ethoxy]ethoxy]nona-1,3-diene |
InChI |
InChI=1S/C24H12F34O4/c1-2-3-4-5-6(25)11(31,32)14(37,38)17(43,44)59-19(47,48)21(51,52)61-23(55,56)24(57,58)62-22(53,54)20(49,50)60-18(45,46)16(41,42)15(39,40)13(35,36)12(33,34)9(28)7(26)8(27)10(29)30/h6H,2-5H2,1H3/b9-7+ |
Clave InChI |
HFBWKQAPVODCQP-VQHVLOKHSA-N |
SMILES isomérico |
CCCCCC(C(C(C(OC(C(OC(C(OC(C(OC(C(C(C(C(/C(=C(/C(=C(F)F)F)\F)/F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
SMILES canónico |
CCCCCC(C(C(C(OC(C(OC(C(OC(C(OC(C(C(C(C(C(=C(C(=C(F)F)F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


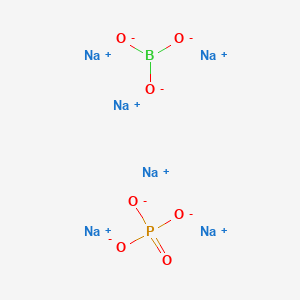
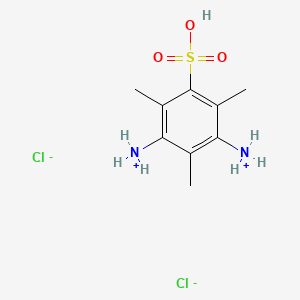
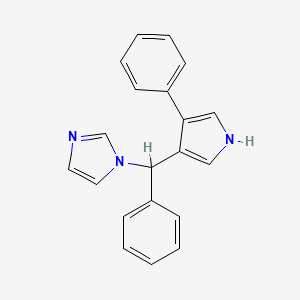

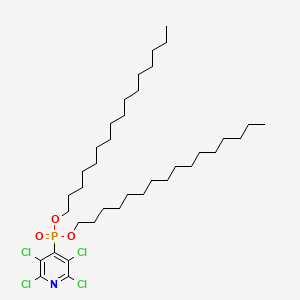
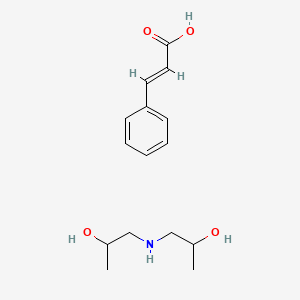
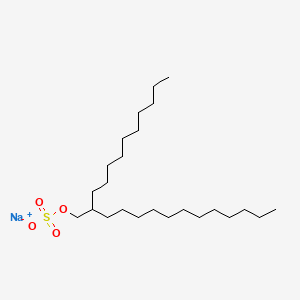
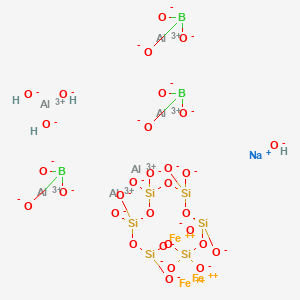
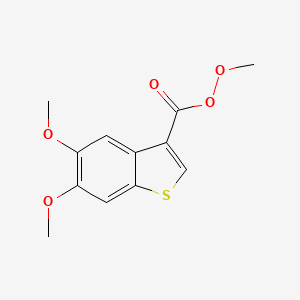
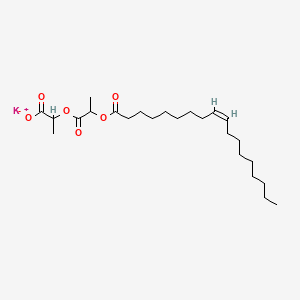
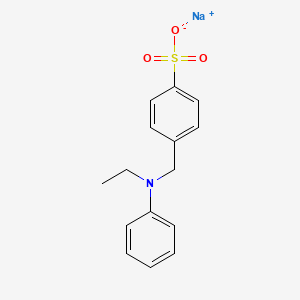
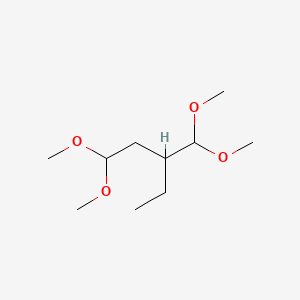
![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
